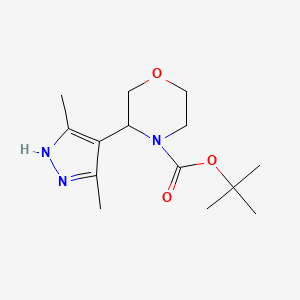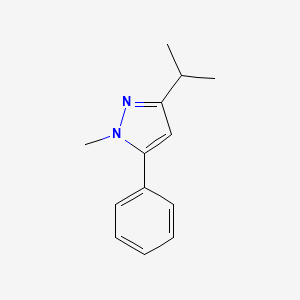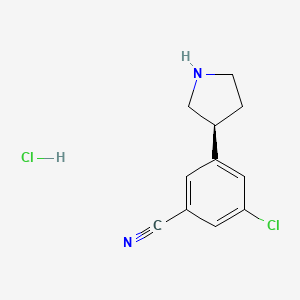![molecular formula C7H3F2NO B11784874 2,7-Difluorobenzo[d]oxazole](/img/structure/B11784874.png)
2,7-Difluorobenzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Difluorobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. It is characterized by a five-membered ring containing both oxygen and nitrogen atoms, with two fluorine atoms substituted at the 2 and 7 positions on the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Difluorobenzo[d]oxazole typically involves the condensation of 2,7-difluorobenzaldehyde with an appropriate amine, followed by cyclization. One common method includes the use of serine and an aldehyde to form an oxazolidine intermediate, which is then oxidized to yield the oxazole . Another approach involves the Fischer oxazole synthesis, where a cyanohydrin and an aldehyde react in the presence of anhydrous hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic systems. Magnetic nanocatalysts have been explored for the synthesis of oxazole derivatives, offering eco-friendly and efficient catalytic processes .
Analyse Des Réactions Chimiques
Types of Reactions: 2,7-Difluorobenzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to different substituted products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, organometallics, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups at the fluorine-substituted positions .
Applications De Recherche Scientifique
2,7-Difluorobenzo[d]oxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,7-Difluorobenzo[d]oxazole in biological systems involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer applications, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparaison Avec Des Composés Similaires
Benzoxazole: Lacks the fluorine substitutions, leading to different chemical and biological properties.
2,5-Difluorobenzo[d]oxazole: Similar structure but with fluorine atoms at different positions, affecting its reactivity and applications.
2,7-Dichlorobenzo[d]oxazole:
Uniqueness: 2,7-Difluorobenzo[d]oxazole is unique due to the specific positioning of the fluorine atoms, which can influence its electronic properties, reactivity, and interactions with biological targets. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties .
Propriétés
Formule moléculaire |
C7H3F2NO |
|---|---|
Poids moléculaire |
155.10 g/mol |
Nom IUPAC |
2,7-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-2-1-3-5-6(4)11-7(9)10-5/h1-3H |
Clé InChI |
NTJYQSFNQGBANX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)OC(=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784797.png)

![2,6-dibromothieno[2,3-f][1]benzothiole-4,8-dione](/img/structure/B11784810.png)

![N-([1,1'-Biphenyl]-2-yl)-3,6-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B11784827.png)




![6-Bromo-2-(3-iodophenyl)-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B11784860.png)



